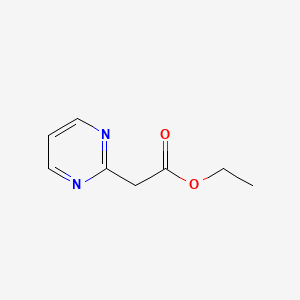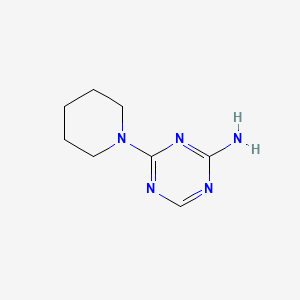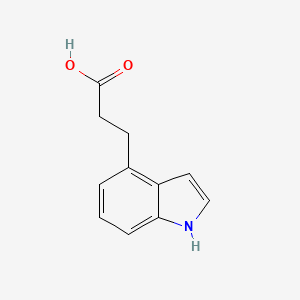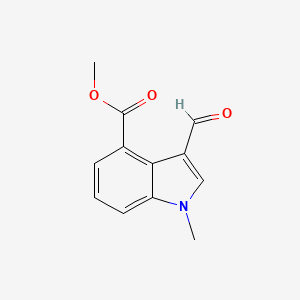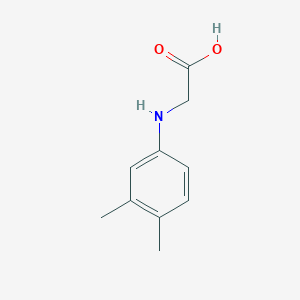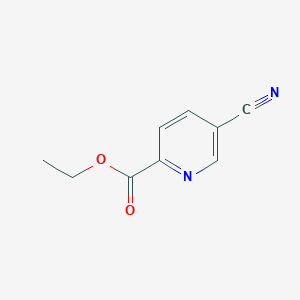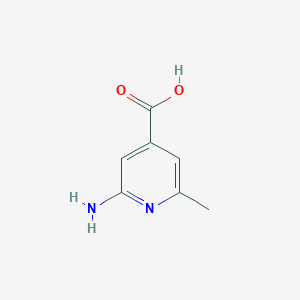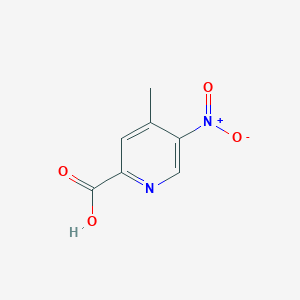
2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The benzothiazol-2-yl moiety is a common structural feature in molecules that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and aldose reductase inhibitory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can involve multi-step reactions, starting from readily available precursors. For instance, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid involves a four-step process starting from 3-benzylidenephthalide, which is then converted to an α-bromo ketone, followed by the formation of thiazole esters and subsequent hydrolysis to yield the benzoic acid derivatives . Although the exact synthesis of 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing key intermediates and reactions such as halogenation, cyclization, and hydrolysis.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined using X-ray crystallography, revealing a planar benzothiazol ring with a dihedral angle between it and the imidazol ring . DFT calculations are also used to predict and confirm the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions, often acting as ligands to form complexes with metal ions. For instance, benzothiazole-imino-benzoic acid Schiff Bases have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) metal ions . These reactions typically involve the coordination of the benzothiazole nitrogen and the imino nitrogen to the metal center, resulting in the formation of stable complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their thermal stability, solubility, and electronic properties, are crucial for their practical applications. Techniques like FT-IR, NMR, UV-Vis spectroscopy, and TG/DTA thermal analysis are employed to characterize these properties. For example, the TG/DTA thermogram can provide insights into the thermal behavior of the compounds, which is important for understanding their stability under various conditions . The electronic properties, such as the energy of frontier molecular orbitals, can be studied using UV-Vis spectroscopy and DFT calculations, which are essential for predicting the reactivity and biological activity of these molecules .
Applications De Recherche Scientifique
Antimicrobial Activities
Research has demonstrated the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes, showing good antimicrobial activity against bacterial strains causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019). Another study highlighted the synthesis of new 2-substituted benzothiazole derivatives with promising antimicrobial activities, evaluated by disc diffusion method (Rajeeva et al., 2009).
Antiparasitic Properties
Compounds bearing the benzothiazole moiety have been investigated for their in vitro antiparasitic properties against parasites of the species Leishmania infantum and Trichomonas vaginalis, with findings suggesting that these properties greatly depend on the chemical structure of the substituted group at position 2 (Delmas et al., 2002).
Structural and Spectral Analysis
A structural and spectral analysis of a Mannich base derived from the benzothiazole compound has been performed, revealing insights into the conformation and hydrogen bonding interactions, which are crucial for understanding the compound's properties and potential applications (Franklin et al., 2011).
Antitumor Activities
The synthesized 2-arylsubstituted benzothiazole derivatives have been screened for antitumor activity, particularly against human cervical cancer cell lines, demonstrating significant cytotoxicity and highlighting the potential of benzothiazole derivatives in cancer research (Kini et al., 2007).
Coordination Polymers
The development of coordination polymers based on benzothiazole-derived ligands has been explored for their structural diversity and potential applications in materials science. These polymers exhibit various structural and dimensional diversities, offering insights into the versatile applications of benzothiazole compounds in constructing advanced materials (Ji et al., 2012).
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGMOJJRLDQPQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427862 |
Source


|
| Record name | 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25108-21-8 |
Source


|
| Record name | 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

